4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound featuring a unique chemical structure It comprises a bromine atom, a pyrroloquinoline core, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrroloquinoline Core: Starting with a suitable precursor, cyclization reactions are employed under acidic conditions to form the pyrroloquinoline skeleton.
Introduction of the Bromine Atom: The bromination step is performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Sulfonamide Formation:
Industrial Production Methods
Industrial-scale production may utilize optimized versions of these steps, incorporating more efficient catalysts and streamlined purification processes to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfone derivatives in the presence of strong oxidizing agents like peroxides.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen, or reduce the sulfonamide group under specific conditions.
Substitution: Various nucleophiles can replace the bromine atom through substitution reactions, leading to a diverse array of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminium hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen (H₂)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: De-brominated products, reduced sulfonamide derivatives
Substitution: Various substituted pyrroloquinoline-benzenesulfonamide derivatives
Scientific Research Applications
4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is primarily studied in:
Medicinal Chemistry: Investigating its potential as a pharmacophore for developing novel therapeutic agents targeting specific diseases.
Organic Synthesis: Serving as a versatile intermediate for synthesizing complex organic molecules.
Biochemistry: Exploring its interaction with biological macromolecules to understand its mechanism of action.
Industrial Chemistry: Potential use in designing specialty chemicals or advanced materials.
Mechanism of Action
The compound's effects are mediated through its interactions with molecular targets, including enzymes and receptors. Its unique structure allows it to modulate specific biochemical pathways, leading to potential therapeutic effects. Detailed studies are needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
4-iodo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Uniqueness
The bromine atom differentiates it from its chlorinated and iodinated analogs, influencing its reactivity and biological activity.
The pyrroloquinoline core is a versatile scaffold in medicinal chemistry, offering unique binding properties compared to other heterocyclic compounds.
Properties
IUPAC Name |
4-bromo-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c18-13-3-5-15(6-4-13)24(22,23)19-14-8-11-2-1-7-20-16(21)10-12(9-14)17(11)20/h3-6,8-9,19H,1-2,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOMDPFJJKMWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.